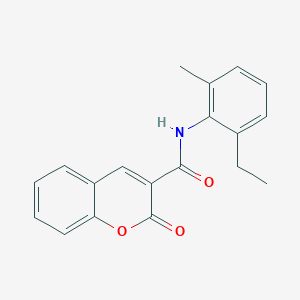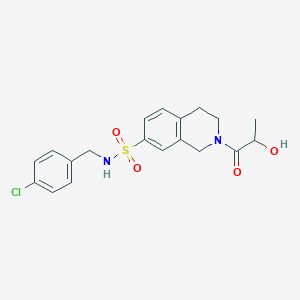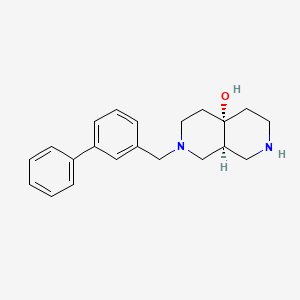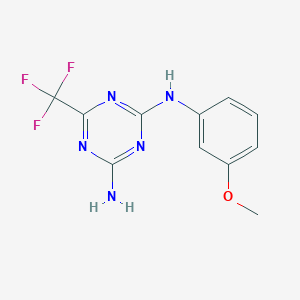
N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, also known as Metribuzin, is a widely used herbicide that belongs to the triazine family of herbicides. It is a selective herbicide that is commonly used to control weeds in various crops, including soybeans, corn, potatoes, and sugarcane. Metribuzin is an important herbicide in agriculture, as it helps farmers to increase crop yields by controlling the growth of weeds.
Wissenschaftliche Forschungsanwendungen
Improved Water Flux in Nanofiltration Membranes
Novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers, including derivatives similar to N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, were developed. These membranes showed enhanced water flux due to improved surface hydrophilicity while maintaining dye rejection rates. This advancement suggests potential for more efficient treatment of dye solutions in wastewater management (Liu et al., 2012).
Herbicide Development
Compounds structurally related to this compound demonstrated significant herbicidal activity, highlighting their potential as novel herbicides. These compounds were effective due to their ability to inhibit the Hill reaction, though they showed poor selectivity between weeds and crops (Nezu et al., 1996).
Antimicrobial Activities
Derivatives of 1,2,4-triazine, related to this compound, were synthesized and exhibited antimicrobial activities. These compounds, through structural modification, showed potential as antimicrobial agents against various microorganisms, indicating their importance in developing new antimicrobial therapies (Bektaş et al., 2010).
Corrosion Inhibition
Triazine derivatives, closely related to this compound, were studied as corrosion inhibitors for steel in acidic medium. These compounds showed effective corrosion inhibition, suggesting their application in protecting metal surfaces in industrial settings (Yadav et al., 2015).
Synthesis of UV Light Absorbing Derivatives
The synthesis of pure 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine and its derivatives as UV light absorbers was achieved through an improved method. These compounds, used for UV protection, underscore the versatility of triazine derivatives in chemical synthesis for materials science applications (Jiang et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. For example, it could be interesting to study how the presence of the trifluoromethyl and methoxyphenyl groups influences the properties of the triazine ring .
Eigenschaften
IUPAC Name |
2-N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c1-20-7-4-2-3-6(5-7)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWKCBUNCKYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)
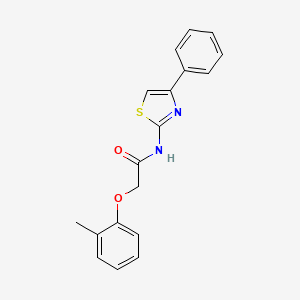

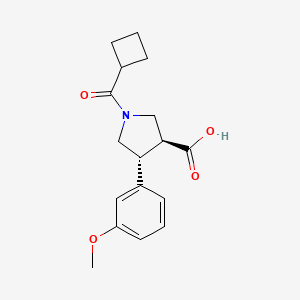

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)
